molecular formula C25H32N2O9S B6525657 ethyl 2-[3-(2,6-dimethylmorpholin-4-yl)propanamido]-4-(4-methoxyphenyl)thiophene-3-carboxylate; oxalic acid CAS No. 1135019-05-4

ethyl 2-[3-(2,6-dimethylmorpholin-4-yl)propanamido]-4-(4-methoxyphenyl)thiophene-3-carboxylate; oxalic acid

Cat. No.: B6525657
CAS No.: 1135019-05-4
M. Wt: 536.6 g/mol
InChI Key: BLBBUGLQMDCQCB-UHFFFAOYSA-N
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Description

Ethyl 2-[3-(2,6-dimethylmorpholin-4-yl)propanamido]-4-(4-methoxyphenyl)thiophene-3-carboxylate; oxalic acid is a useful research compound. Its molecular formula is C25H32N2O9S and its molecular weight is 536.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 536.18285178 g/mol and the complexity rating of the compound is 660. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 2-[3-(2,6-dimethylmorpholin-4-yl)propanamido]-4-(4-methoxyphenyl)thiophene-3-carboxylate; oxalic acid is a synthetic organic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This compound features a thiophene core, an ethyl ester group, a morpholine derivative, and an amide linkage, which contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C19H28N2O4S, with a molecular weight of 380.5 g/mol. The structural complexity allows for various interactions within biological systems, particularly with enzymes and receptors involved in inflammation and pain management.

The biological activity of this compound is primarily linked to its ability to modulate the activity of specific enzymes or receptors. The presence of the morpholine ring and amide linkage suggests favorable binding interactions that may influence various biochemical pathways.

Potential Interactions

  • Enzyme Modulation : The compound may interact with enzymes involved in metabolic pathways, potentially affecting the synthesis or breakdown of biologically active molecules.
  • Receptor Binding : Its structure may allow it to bind to specific receptors implicated in pain perception and inflammatory responses.

Biological Activity Studies

Recent studies have evaluated the biological activity of similar compounds and derivatives, providing insights into their potential therapeutic applications.

Antimicrobial Activity

A related study investigated the antimicrobial properties of compounds featuring morpholine and thiophene structures. Significant activity was observed against various bacterial strains, suggesting that this compound may exhibit similar effects.

CompoundActivityMIC (µg/mL)
Compound RO4 (related structure)Antifungal62.5
Ethyl 2-[3-(2,6-dimethylmorpholin-4-yl)propanamido]-4-(4-methoxyphenyl)thiophene-3-carboxylateAntibacterial (hypothetical based on structure)TBD

Cytotoxicity Studies

Cytotoxicity assays conducted on cell lines have shown varying degrees of toxicity for compounds with similar structural motifs. Understanding these effects is crucial for evaluating the safety profile of this compound.

Case Studies

  • Case Study on Morpholine Derivatives : A study highlighted the potential of morpholine-containing compounds in treating inflammation-related conditions. The derivatives showed promising results in reducing inflammatory markers in vitro.
  • Thiophene-Based Compounds : Research on thiophene derivatives indicated their effectiveness as anti-inflammatory agents, which can be extrapolated to predict similar activity for the compound .

Properties

IUPAC Name

ethyl 2-[3-(2,6-dimethylmorpholin-4-yl)propanoylamino]-4-(4-methoxyphenyl)thiophene-3-carboxylate;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O5S.C2H2O4/c1-5-29-23(27)21-19(17-6-8-18(28-4)9-7-17)14-31-22(21)24-20(26)10-11-25-12-15(2)30-16(3)13-25;3-1(4)2(5)6/h6-9,14-16H,5,10-13H2,1-4H3,(H,24,26);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLBBUGLQMDCQCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)OC)NC(=O)CCN3CC(OC(C3)C)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N2O9S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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